Lochnericine is a monoterpene indole alkaloid (MIA) found primarily in the roots of the Madagascar periwinkle plant (Catharanthus roseus) [, , ]. It is derived from the stereoselective C6,C7-epoxidation of tabersonine, another MIA, and serves as a precursor for the biosynthesis of other complex MIAs, such as hörhammericine [, , , , ]. This positions Lochnericine as a crucial intermediate in the intricate network of MIA biosynthesis within C. roseus.
Lochnericine is also found in other plant species, including Voacanga africana, Stemmadenia tomentosa, Vinca pusilla, Vinca rosea Linn. (Catharanthus roseus G. Don.), and Catharanthus trichophyllus [, , , , ]. Its presence in these plants highlights its potential ecological role and its significance in plant defense mechanisms.
The first synthesis of (-)-Lochnericine was achieved through a stereoselective epoxidation reaction using (-)-Tabersonine as the starting material []. This pioneering work established a foundational synthetic route for obtaining Lochnericine and facilitated further exploration of its chemical reactivity and potential applications.
Lochnericine can undergo stereoselective hydroxylation at the 19-position of its aspidosperma-type alkaloid scaffold, catalyzed by a specific cytochrome P450 enzyme, CYP71BJ1 [, ]. This enzymatic reaction highlights the potential for biocatalytic modifications of Lochnericine, opening avenues for generating novel derivatives with potentially altered biological activities.
While the precise mechanism of action of Lochnericine remains to be fully elucidated, it exhibits promising anti-proliferative and apoptotic effects against A549 lung cancer cells []. This suggests a potential role in interfering with cancer cell growth and survival, warranting further investigation into the underlying molecular targets and pathways involved.
Lochnericine demonstrates an ability to interact with bovine serum albumin (BSA) [, ]. This interaction, evidenced by changes in BSA's secondary structure, suggests a potential for Lochnericine to bind to proteins. This finding has implications for understanding its absorption, distribution, metabolism, and excretion within biological systems.
7.1. Anticancer Research: Lochnericine shows potential as a lead compound in anticancer drug development [, ]. Its anti-proliferative and apoptotic activities against A549 lung cancer cells highlight its potential for therapeutic intervention in lung cancer.
7.2. Plant Biotechnology: Understanding Lochnericine biosynthesis is crucial for engineering C. roseus and related plants to enhance the production of valuable MIAs, including the anticancer drugs vinblastine and vincristine [, , , , , , , ]. Manipulating the expression of genes involved in Lochnericine biosynthesis can impact the overall alkaloid profile in these plants, offering opportunities for tailoring MIA production to meet specific pharmaceutical needs.
7.3. Biocatalytic Applications: The identification of CYP71BJ1 as an enzyme capable of hydroxylating Lochnericine presents opportunities for using this enzyme or related biocatalysts to generate novel Lochnericine derivatives [, ]. This approach could lead to the discovery of compounds with improved pharmacological properties.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: